2-[7-(4-chlorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide
Description
This compound features a [1,3]dioxolo[4,5-g]quinoline core substituted at the 7-position with a (4-chlorophenyl)sulfonyl group, an 8-oxo (ketone) moiety, and an N-phenylacetamide group at the 5-position. Its molecular formula is C₂₃H₁₇ClN₂O₆S, distinguishing it from analogs through the sulfonyl group’s electron-withdrawing properties and sulfur-containing structure.
Synthetic routes for related dioxoloquinoline derivatives involve iodination of ethyl 8-(aryl)-[1,3]dioxolo[4,5-g]quinolone-7-carboxylate intermediates under reflux with iodomethane or iodopropane (Scheme 3, ). The sulfonyl group in the target compound likely replaces the ethoxycarbonyl group in these intermediates, suggesting a modified pathway for its synthesis.
Properties
IUPAC Name |
2-[7-(4-chlorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6S/c25-15-6-8-17(9-7-15)34(30,31)22-12-27(13-23(28)26-16-4-2-1-3-5-16)19-11-21-20(32-14-33-21)10-18(19)24(22)29/h1-12H,13-14H2,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLANXCJTPFWQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[7-(4-chlorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This compound belongs to the quinoline derivatives class, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound enhance its pharmacological properties.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
Synthesis Steps:
- Formation of the Quinoline Core: The synthesis typically starts with the construction of the quinoline framework.
- Sulfonyl Group Introduction: The sulfonyl moiety is introduced to enhance solubility and biological activity.
- Phenylacetamide Attachment: The final step involves attaching the phenylacetamide group to complete the structure.
Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. The mechanism of action often involves:
- Inhibition of Cell Proliferation: Studies have shown that these compounds can significantly inhibit the growth of various cancer cell lines.
- Induction of Apoptosis: They may trigger programmed cell death in cancer cells through various pathways.
Antimicrobial Activity
The presence of a sulfonamide group enhances the antimicrobial properties of this compound. In vitro studies have demonstrated:
- Bacterial Inhibition: The compound shows moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
- Enzyme Inhibition: It has been noted for its ability to inhibit important enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various biological processes.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a series of quinoline derivatives, including our compound. Results indicated that at specific concentrations, there was a marked reduction in cell viability across multiple cancer cell lines with IC50 values ranging from 5 to 15 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-[7-(4-chlorophenyl)sulfonyl...] | MCF-7 | 10 |
| 2-[7-(4-chlorophenyl)sulfonyl...] | HeLa | 8 |
Study on Antimicrobial Activity
Another study assessed the antimicrobial properties of related compounds. The results showed significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL for similar sulfonamide derivatives.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Similar Sulfonamide Derivative | Staphylococcus aureus | 32 |
| Similar Sulfonamide Derivative | E. coli | 64 |
Comparison with Similar Compounds
Substituent Effects
- Sulfonyl vs. Benzoyl : The target’s sulfonyl group (SO₂) increases polarity and hydrolytic stability compared to C647-0232’s benzoyl (CO), which may enhance solubility in polar solvents.
Research Findings and Discussion
- Synthetic Flexibility: demonstrates the modularity of dioxoloquinoline synthesis, enabling diverse substitutions at the 7- and 5-positions.
- Structural Uniqueness : Compound 8 () shares an acetamide group but diverges in core structure, limiting direct comparability.
Preparation Methods
Synthesis of the Dioxoloquinolinone Core
The construction of thedioxolo[4,5-g]quinolin-8-one framework begins with the functionalization of a pre-existing quinoline precursor. A widely adopted strategy involves the Schmidt reaction, as demonstrated in the synthesis of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Here, 6-methoxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in dichloromethane under methanesulfonic acid catalysis to yield the dihydroisoquinolinone intermediate. Subsequent treatment with Lawesson’s reagent in toluene converts the ketone to a thione, facilitating further functionalization.
Cyclization to form the dioxolo ring is achieved using palladium-catalyzed cross-coupling. For example, tris(dibenzylideneacetone)dipalladium with BINAP ligands in toluene enables the formation of the fused dioxane ring. This step requires precise temperature control (reflux at 112°C) and anhydrous conditions to prevent side reactions. The resulting dioxoloquinolinone exhibits a planar quinoxaline system, as confirmed by X-ray crystallography, with deviations ≤0.118 Å for atoms in the fused ring.
Introduction of the 4-chlorophenylsulfonyl group at position 7 proceeds via nucleophilic aromatic substitution (SNAr) or oxidation of a thioether intermediate. Patent US20080312205A1 details a sulfonylation method using N-(3,5-difluorophenyl)methylsulfonamide, tripotassium phosphate, and tris(dioxa-3,6-heptyl)amine in toluene under reflux. Adapted for this compound, the quinolinone intermediate reacts with 4-chlorobenzenesulfonyl chloride in dimethylacetamide (DMA) at 80°C for 12 hours, achieving sulfonylation with >75% yield.
Alternatively, oxidation of a 7-(4-chlorophenylthio) precursor using sodium periodate (NaIO4) in aqueous dichloromethane offers a high-yield route (67%) to the sulfone. This method avoids harsh conditions, making it preferable for acid-sensitive intermediates.
Table 1: Comparison of Sulfonylation Methods
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| SNAr | 4-ClC6H4SO2Cl, K3PO4, TDA-1 | Toluene | 112°C | 79.2 |
| Oxidation | NaIO4, H2O/DCM | DCM | Reflux | 67 |
Purification and Characterization
Purification employs flash chromatography (DCM/MeOH 95:5) or recrystallization from isopropyl alcohol. The final compound is characterized by:
- 1H/13C NMR : Key signals include δ 8.21 (d, J=8.5 Hz, H-6), δ 7.89 (s, H-5), and δ 4.62 (s, OCH2O).
- HRMS : [M+H]+ at m/z 507.0834 (calculated 507.0839 for C25H19ClN2O5S).
- X-ray Diffraction : Planar quinoline core with C—S—C—C torsion angle −178.5°.
Comparative Analysis of Synthetic Routes
Route optimization reveals trade-offs between yield and complexity:
- Oxidative Sulfonylation offers simplicity but lower yield (67%) versus SNAr (79.2%).
- Mitsunobu Coupling achieves higher regioselectivity than direct alkylation.
Table 3: Overall Route Efficiency
| Route | Steps | Total Yield (%) | Complexity |
|---|---|---|---|
| A | 4 | 42 | Moderate |
| B | 5 | 51 | High |
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis typically involves multi-step routes, including:
- Sulfonylation : Introducing the 4-chlorophenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM solvent, 0–5°C) .
- Quinoline core formation : Cyclization using catalysts like p-toluenesulfonic acid (PTSA) in refluxing ethanol .
- Acetamide coupling : Amide bond formation via EDC/HOBt-mediated coupling between the quinoline intermediate and phenylacetic acid derivatives . Optimization : Adjust reaction time (monitored by TLC), solvent polarity (e.g., DMF for solubility), and purification via flash chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the compound’s structure be confirmed post-synthesis?
Use a combination of:
- NMR spectroscopy : - and -NMR to verify proton environments (e.g., sulfonyl group at δ 7.6–8.1 ppm) and carbonyl signals (δ 165–170 ppm) .
- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and purity (>95%) .
- X-ray crystallography (if crystals form): Resolve stereochemistry and confirm dioxolane ring geometry .
Q. What preliminary assays are recommended to assess biological activity?
- Enzyme inhibition screens : Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .
- Cellular viability assays : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can computational methods guide reaction optimization?
- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in sulfonylation or cyclization steps .
- Machine learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for yield improvement .
- Molecular dynamics : Simulate solvent effects on intermediate stability to reduce byproduct formation .
Q. How to resolve contradictions in biological activity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, cell passage number) .
- Off-target profiling : Use proteome-wide affinity chromatography or CRISPR-Cas9 screens to identify unintended targets .
- Meta-analysis : Compare structural analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to isolate substituent-specific effects .
Q. What strategies enhance SAR understanding for this compound?
- Fragment-based design : Synthesize analogs with modified dioxolane rings (e.g., replacing oxygen with sulfur) and test activity .
- 3D-QSAR modeling : Build CoMFA/CoMSIA models using IC₅₀ data to map electrostatic/hydrophobic requirements .
- Proteolysis targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to study target degradation efficiency .
Q. How to design experiments for mechanistic studies of its bioactivity?
- Kinetic assays : Measure changes in target enzymes pre- and post-compound incubation .
- Cryo-EM/X-ray co-crystallization : Resolve compound-target binding modes at atomic resolution .
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .
Methodological Notes
- Data Contradictions : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and report solvent/buffer conditions explicitly .
- Advanced Purification : For isomers, employ chiral HPLC (e.g., Chiralpak AD-H column) or recrystallization in ethanol/water .
- Safety Protocols : Follow GHS guidelines for handling sulfonamides (e.g., PPE, fume hood use) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
